molecular formula C21H17NOS B1609076 2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]- CAS No. 95697-53-3

2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

Cat. No. B1609076
CAS RN: 95697-53-3
M. Wt: 331.4 g/mol
InChI Key: JZFXWYPVXGMIKL-UHFFFAOYSA-N
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Description

The compound “2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-” is a complex organic molecule that contains a naphthalenone group and a benzothiazolylidene group. Naphthalenone is a polycyclic aromatic ketone, made up of two fused benzene rings with a ketone functional group. Benzothiazolylidene is a type of organic compound that contains a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the naphthalenone and benzothiazolylidene moieties, followed by a reaction to combine these two groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. The naphthalenone part of the molecule would contribute significant resonance stabilization, while the benzothiazolylidene group would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group in the naphthalenone moiety and the nitrogen and sulfur atoms in the benzothiazolylidene moiety. These functional groups could potentially undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water. The compound’s reactivity, stability, and other chemical properties would be influenced by the functional groups present .

Scientific Research Applications

Photochemical Properties

  • The photochemistry of naphthalene derivatives like 2-(1-naphthyl)ethyl benzoates shows significant intramolecular electron transfer and exciplex formation, which are important for understanding photophysical processes in organic compounds (Morley & Pincock, 2001).

Pyrolysis and Combustion

  • The pyrolysis of ethylnaphthalenes, a group including naphthalene derivatives, is significant in the formation of soot and polycyclic aromatic hydrocarbons (PAHs) in fuel combustion, which has implications for environmental pollution and energy efficiency (Yang, Lu & Chai, 2009).

Atmospheric Reactivity

  • Naphthalene and its derivatives react with hydroxyl radicals in the atmosphere, indicating their role in urban air pollution and potential health impacts. These reactions lead to various oxidation products, emphasizing the environmental fate of PAHs (Bunce, Liu, Zhu & Lane, 1997).

Synthesis and Biological Activity

  • Novel naphthalene derivatives have been synthesized and characterized, showing potential applications in biological activities like antibacterial properties, highlighting the medicinal chemistry aspects of naphthalene derivatives (Ekennia, Osowole, Onwudiwe, Babahan, Ibeji, Okafor & Ujam, 2018).
  • Certain naphthalene-containing compounds demonstrate anti-Parkinson’s activity, indicating their potential therapeutic application in neurodegenerative diseases (Gomathy, Antony, Elango, Singh & Gowramma, 2012).

Material Science and Polymers

  • Naphthalene on Cu(111) exhibits complex polymorphism and thermodynamic behavior, important for understanding molecular interactions on metal surfaces, with implications for material science and nanotechnology (Forker, Peuker, Meissner, Sojka, Ueba, Yamada, Kato, Munakata & Fritz, 2014).
  • Synthesis of oligo(ethylene glycols) incorporating naphthalene units has been studied, revealing their potential in creating helical structures for complexation with certain compounds, relevant in the field of supramolecular chemistry (Hou, Jia, Jiang, Li & Chen, 2004).

Future Directions

The study of complex organic molecules like this one is an active area of research in the field of organic chemistry. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

1-[2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NOS/c1-2-22-18-9-5-6-10-20(18)24-21(22)14-12-17-16-8-4-3-7-15(16)11-13-19(17)23/h3-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFXWYPVXGMIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390711
Record name 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95697-53-3
Record name 1-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]naphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 2
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 3
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 4
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 5
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-
Reactant of Route 6
2(1H)-Naphthalenone, 1-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-

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